Dimethyltin dichloride
Overview
Description
Dimethyltin dichloride, also known as this compound, is an organotin compound with the chemical formula (CH₃)₂SnCl₂. It is a colorless crystalline solid that is slightly soluble in water and more soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of other organotin compounds and as a catalyst in various chemical reactions .
Mechanism of Action
Target of Action
Dimethyltin dichloride, also known as Dichlorodimethylstannane, is an organotin compound Organotin compounds are known to interact with various biological molecules such as dna, rna, proteins, and lipids due to their positive charge .
Mode of Action
It has been observed that at low concentrations (up to 5 mm), this compound binds to the phosphate groups of dna in an exothermic step and had no significant effect on double-strand dna stability . At higher concentrations (more than 9 mM), it causes considerable destabilization of DNA associated with the formation of a partially unfolded intermediate .
Biochemical Pathways
The interaction of this compound with dna suggests that it may influence the processes of dna replication, transcription, and messenger rna translation .
Pharmacokinetics
The toxicokinetics of this compound have been evaluated .
Result of Action
It has been observed that this compound can cause the denaturation of dna at high concentrations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with DNA and its resulting effects can be influenced by the temperature .
Biochemical Analysis
Biochemical Properties
Dimethyltin dichloride can interact with various biomolecules. It has been found to bind to DNA at high concentrations, interacting directly via electrostatic, covalent, and hydrophobic forces . This interaction can lead to the denaturation of the DNA molecule .
Cellular Effects
This compound has been observed to induce neurobehavioral changes in animal models . Both this compound and Trimethyltin exposure in rats significantly lowered the blood potassium level .
Molecular Mechanism
It is known that it can bind to DNA and potentially interfere with its structure and function . This could potentially lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to denature DNA in a three-state manner over a concentration range of 6-16 mM . This indicates that the effects of this compound can change over time, potentially leading to long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . Neurobehavioral changes were observed in rats and mice treated with either this compound or Trimethyltin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyltin dichloride can be synthesized through the reaction of dimethyltin oxide with hydrochloric acid. The reaction proceeds as follows:
(CH3)2SnO+2HCl→(CH3)2SnCl2+H2O
This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, dichlorodimethylstannane is produced by the direct chlorination of dimethyltin. This method involves the reaction of dimethyltin with chlorine gas:
(CH3)2Sn+Cl2→(CH3)2SnCl2
This process is conducted in a controlled environment to manage the reactivity of chlorine gas and to ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
Dimethyltin dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other groups.
Reduction Reactions: It can be reduced to form dimethyltin hydride.
Oxidation Reactions: It can be oxidized to form dimethyltin oxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides and amines. These reactions are typically carried out in organic solvents such as ethanol or toluene.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide are used under controlled conditions to prevent over-oxidation.
Major Products Formed
Substitution Reactions: Products include dimethyltin alkoxides and dimethyltin amines.
Reduction Reactions: The major product is dimethyltin hydride.
Oxidation Reactions: The major product is dimethyltin oxide.
Scientific Research Applications
Dimethyltin dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is used in the study of organotin compounds’ effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dichloride: Similar in structure but with butyl groups instead of methyl groups.
Diphenyltin dichloride: Similar in structure but with phenyl groups instead of methyl groups.
Trimethyltin chloride: Similar but with three methyl groups and one chlorine atom.
Uniqueness
Dimethyltin dichloride is unique due to its specific reactivity and stability, making it particularly useful as a catalyst and precursor in the synthesis of other organotin compounds. Its relatively simple structure and ease of handling also contribute to its widespread use in various applications .
Properties
IUPAC Name |
dichloro(dimethyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.2ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKGKUDPKRTKLJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027304 | |
Record name | Dimethyltin dichloride | |
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Molecular Weight |
219.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Produced as a solid or aqueous solution; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Stannane, dichlorodimethyl- | |
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Record name | Dimethyltin dichloride | |
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Vapor Pressure |
0.2 [mmHg] | |
Record name | Dimethyltin dichloride | |
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CAS No. |
753-73-1 | |
Record name | Dimethyltin dichloride | |
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Record name | Dimethyltin dichloride | |
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Record name | Dimethyltin dichloride | |
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Record name | Stannane, dichlorodimethyl- | |
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Record name | DIMETHYLTIN DICHLORIDE | |
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